molecular formula C13H13Br2NO B13121963 3-(Benzyloxy)-2-(bromomethyl)pyridinehydrobromide

3-(Benzyloxy)-2-(bromomethyl)pyridinehydrobromide

Cat. No.: B13121963
M. Wt: 359.06 g/mol
InChI Key: WFGPETNCSASXSH-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-(bromomethyl)pyridinehydrobromide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group at the third position, a bromomethyl group at the second position, and a hydrobromide salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-(bromomethyl)pyridinehydrobromide typically involves the bromination of 3-(benzyloxy)pyridine followed by the formation of the hydrobromide salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an appropriate solvent such as dichloromethane or acetonitrile. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-(bromomethyl)pyridinehydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a pyridine derivative with an amino group, while oxidation may result in the formation of a pyridine N-oxide.

Scientific Research Applications

3-(Benzyloxy)-2-(bromomethyl)pyridinehydrobromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-(bromomethyl)pyridinehydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological macromolecules, affecting their function and activity. The benzyloxy group may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)pyridine: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.

    2-(Bromomethyl)pyridine: The bromomethyl group is positioned differently, which can affect its reactivity and applications.

    3-(Benzyloxy)pyridine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

Uniqueness

3-(Benzyloxy)-2-(bromomethyl)pyridinehydrobromide is unique due to the presence of both the benzyloxy and bromomethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wider range of chemical transformations and applications compared to similar compounds.

Properties

Molecular Formula

C13H13Br2NO

Molecular Weight

359.06 g/mol

IUPAC Name

2-(bromomethyl)-3-phenylmethoxypyridine;hydrobromide

InChI

InChI=1S/C13H12BrNO.BrH/c14-9-12-13(7-4-8-15-12)16-10-11-5-2-1-3-6-11;/h1-8H,9-10H2;1H

InChI Key

WFGPETNCSASXSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)CBr.Br

Origin of Product

United States

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